2-[1-cyclopentyl-4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-yl]ethanol
Description
2-[1-cyclopentyl-4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-yl]ethanol is a complex organic compound that features a combination of cyclopentyl, fluorophenyl, pyrazolyl, and piperazinyl groups
Properties
IUPAC Name |
2-[1-cyclopentyl-4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN4O/c22-18-7-5-16(6-8-18)21-17(13-23-24-21)14-25-10-11-26(19-3-1-2-4-19)20(15-25)9-12-27/h5-8,13,19-20,27H,1-4,9-12,14-15H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOECFKSYSKMTRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2CCO)CC3=C(NN=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-cyclopentyl-4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-yl]ethanol typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazole ring: Starting with a fluorobenzene derivative, a nitration reaction followed by reduction and cyclization can form the pyrazole ring.
Attachment of the piperazine ring: The pyrazole derivative can then be reacted with a piperazine derivative under basic conditions to form the piperazinyl-pyrazole intermediate.
Cyclopentyl group addition: The intermediate can be further reacted with a cyclopentyl halide in the presence of a base to introduce the cyclopentyl group.
Ethanol group addition: Finally, the ethanol group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyrazole ring can undergo reduction to form a pyrazoline derivative.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of pyrazoline derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological pathways involving pyrazole and piperazine derivatives.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors. The pyrazole ring is known to interact with various enzymes, while the piperazine ring can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-[1-cyclopentyl-4-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-yl]ethanol: Similar structure but with a chlorine atom instead of fluorine.
2-[1-cyclopentyl-4-[[5-(4-methylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-yl]ethanol: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-[1-cyclopentyl-4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-yl]ethanol can significantly alter its chemical properties, such as electronegativity and reactivity, making it unique compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
